molecular formula C7H10O2 B105702 6-Heptynoic acid CAS No. 30964-00-2

6-Heptynoic acid

Cat. No. B105702
CAS RN: 30964-00-2
M. Wt: 126.15 g/mol
InChI Key: OFCPMJGTZUVUSM-UHFFFAOYSA-N
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Description

6-Heptynoic acid is a chemical compound that is part of the broader class of ethylenic acids. It is characterized by the presence of a carbon-carbon triple bond within its molecular structure. This functional group is known to impart unique reactivity to the molecule, making it a valuable building block in organic synthesis. The compound's relevance is highlighted by its use in the synthesis of conjugated diynoic acids, which are of interest due to their potential applications in materials science and pharmaceuticals .

Synthesis Analysis

The synthesis of compounds related to 6-heptynoic acid has been explored in various studies. For instance, the practical preparation of bicyclo[3.2.0]hept-3-en-6-ones, which are structurally related to 6-heptynoic acid, has been reported. These compounds are synthesized from 3-hydroxy-6-alkenoic acids and have been used as intermediates in the stereoselective total synthesis of pheromones such as grandisol and lineatin . Additionally, the oxidative coupling of 6-heptynoic acid with 1-undecyne has been employed to produce conjugated octadecadiynoic acids, which are of interest due to their extended conjugated systems .

Molecular Structure Analysis

The molecular structure of 6-heptynoic acid includes a terminal alkyne group, which is a distinctive feature that influences its chemical behavior. The presence of this alkyne group allows for reactions that can lead to the formation of various cyclic and acyclic structures. For example, the intermediate radical derived from 6-heptynoic acid can undergo partial cyclization to form a cyclopentylmethyl radical, demonstrating the compound's propensity to form cyclic structures under certain conditions .

Chemical Reactions Analysis

6-Heptynoic acid can participate in a range of chemical reactions due to its ethylenic nature. One such reaction is the Kolbe electrolytic coupling, which has been shown to proceed normally with βγ-ethylenic acids like 6-heptynoic acid, yielding a mixture of dimerization products. The reaction retains the stereochemistry of the non-terminal double bond in the starting material to a significant extent . Furthermore, the oxidative coupling reactions involving 6-heptynoic acid are catalyzed by cuprous chloride, indicating the importance of transition metal catalysts in the synthesis of conjugated diynoic acids .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 6-heptynoic acid are not detailed in the provided papers, the general properties of ethylenic acids can be inferred. These acids typically exhibit reactivity associated with both the carboxylic acid and alkyne functional groups. The carboxylic acid group contributes to the acid-base properties, solubility in water, and the ability to form esters and amides. The alkyne group allows for reactions such as hydrogenation, halogenation, and cycloadditions, which can significantly alter the physical properties of the molecule, such as melting and boiling points, as well as its solubility in organic solvents .

Scientific Research Applications

  • Synthesis of Conjugated Acids : Morris (1971) discussed the synthesis of conjugated octadecadiynoic acids, including the oxidative coupling of 6-heptynoic acid, which plays a crucial role in the formation of various acids. This work contributes to understanding the chemical properties and potential applications of 6-heptynoic acid in synthesis processes (Morris, 1971).

  • Bifunctional Chelators for Technetium : Meszaros et al. (2011) explored the use of 6-Hydrazinonicotinic acid (HYNIC, which is related to 6-heptynoic acid) as a bifunctional technetium-binding ligand in bioconjugates for radiolabelling, highlighting the significance of this compound in medical imaging (Meszaros et al., 2011).

  • Biochemical Role of Thioctic Acid : Broquist and Stiffey (1958) provided insights into the biochemical role of thioctic acid, to which 6-heptynoic acid is structurally related. Their research into the biological activity of related acids highlights the potential of 6-heptynoic acid in studying enzyme systems and metabolic roles (Broquist & Stiffey, 1958).

  • Plasma Biomarker Development : Sansone et al. (2013) conducted chemical biology research on hexadecenoic fatty acids, related to 6-heptynoic acid, for plasma biomarker development. Their work implies potential applications of 6-heptynoic acid in biomarker research and metabolic evaluation (Sansone et al., 2013).

  • Functionalization of Porous Silicon : Blackwood and Mohamed Akber (2006) described using 6-heptynoic acid for in situ electrochemical functionalization of porous silicon, indicating its applicability in sensor technology and material science (Blackwood & Mohamed Akber, 2006).

  • Boronic Acid Sensors : Huang et al. (2012) discussed the role of boronic acid, which can interact with compounds like 6-heptynoic acid, in developing fluorescent sensors for bioactive substances. This highlights the potential use of 6-heptynoic acid in sensor technology and disease diagnosis (Huang et al., 2012).

Safety And Hazards

6-Heptynoic acid is classified as a skin corrosive and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include wearing protective equipment and avoiding inhalation, skin contact, and ingestion .

properties

IUPAC Name

hept-6-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h1H,3-6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCPMJGTZUVUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402600
Record name 6-Heptynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Heptynoic acid

CAS RN

30964-00-2
Record name 6-Heptynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-HEPTYNOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
322
Citations
DJ Blackwood, MFBM Akber - Journal of the Electrochemical …, 2006 - iopscience.iop.org
… This paper describes in situ functionalizing of PSi during its electrochemical formation with 1-heptyne and 6-heptynoic acid. Fourier transform infrared spectroscopy (FTIR) confirmed the …
Number of citations: 11 iopscience.iop.org
SG Morris - Journal of the American Oil Chemists Society, 1971 - Springer
… In this investigation, it was necessary to modify the procedure when the relatively short 6-heptynoic acid and 1-undecyne were coupled; otherwise, the 6-heptynoic acid coupled …
Number of citations: 8 link.springer.com
TT Trinh, L Oswald, D Chan‐Seng… - Macromolecular rapid …, 2014 - Wiley Online Library
… To validate the feasibility of this approach, oligomers based on 6-heptynoic acid (AB … using the exact same conditions as for 6-heptynoic acid was not monodisperse. Indeed, the …
Number of citations: 122 onlinelibrary.wiley.com
D Han, X Tong, Y Zhao - ptemp-acs-86465354135.s3 …
… After adding 6-heptynoic acid (0.8 g, 6.3 mmol), the flask was sealed with septum and cool … in diethyl ether to remove the excessive 6-heptynoic acid. After being redissolved in THF, the …
D Morales‐Martínez, FJ González - ChemElectroChem, 2018 - Wiley Online Library
… The electrochemical oxidation of tetrabutylammonium carboxylates derived from 6-oxoheptanoic acid and 6-heptynoic acid was performed on glassy carbon electrodes to generate …
J Wang, Z Zhang, Y Liu, Y Lv, Z Shao - International Journal of …, 2015 - Taylor & Francis
… chemistry by bis- or tetra-alkynyl terminated compounds, which were synthesized through esterification of 1,3-propanediol and pentaerythritol with propiolic acid and 6-heptynoic acid, to …
Number of citations: 5 www.tandfonline.com
R Bavisotto, R Rana, N Hopper, K Hou… - Physical Chemistry …, 2021 - pubs.rsc.org
The effect of the terminal groups on the nature of the films formed by the thermal decomposition of carboxylic acids on copper is studied in ultrahigh vacuum using temperature-…
Number of citations: 5 pubs.rsc.org
D Morales‐Martínez, L Lartundo‐Rojas… - …, 2020 - Wiley Online Library
… obtained for the 6-heptynoic acid system (… 6-heptynoic acid, these groups would be the alkyne and the carboxylic acid group. This means that these couple of groups in 6-heptynoic acid …
N Griebenow, AM Dilmaç, S Greven… - Bioconjugate …, 2016 - ACS Publications
… 6-Heptynoic acid 8 was the first alkyne to be investigated in this thiol–yne reaction (Scheme … 6-Heptynoic acid 8 was then dissolved in methanol (amount of methanol less than 10% of …
Number of citations: 39 pubs.acs.org
X Luo, MA Reiter, L d'Espaux, J Wong, CM Denby… - Nature, 2019 - nature.com
… (IV), 5-hexenoic acid (V) or 6-heptynoic acid (VI) showed the … the presence of 1 mM 6-heptynoic acid or 1 mM hexanoic acid… of both 6-heptynoic acid and azide–PEG3–biotin conjugate. …
Number of citations: 542 www.nature.com

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